4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL
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Overview
Description
4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has a bromine atom at the 4th position, methyl groups at the 5th and 6th positions, and a thiol group at the 2nd position, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-5,6-dimethyl-1H-benzimidazole with thiolating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogen derivatives.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The bromine atom and the benzimidazole core can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,4-dimethyl-1H-1,3-benzodiazole: Similar structure but lacks the thiol group.
2-Bromo-5,6-dichlorobenzimidazole: Contains chlorine atoms instead of methyl groups.
5,6-Dimethyl-1,2,3-benzotriazole: Similar core structure but with a triazole ring instead of a thiol group
Uniqueness
4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
4-bromo-5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c1-4-3-6-8(7(10)5(4)2)12-9(13)11-6/h3H,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKQEBRZTFNBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)Br)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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